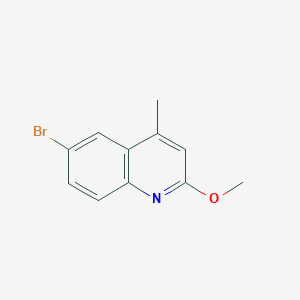

6-Bromo-2-methoxy-4-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

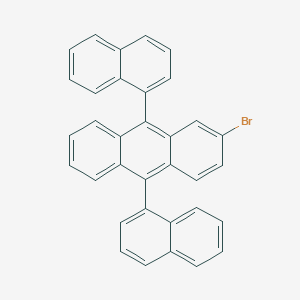

6-Bromo-2-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H10BrNO . It is used as a reagent for preparing diarylquinoline derivatives .

Synthesis Analysis

The synthesis of 6-Bromo-2-methoxy-4-methylquinoline involves a condensation between -keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2 (1H)-one, otherwise known as the Knorr reaction .Molecular Structure Analysis

The molecular weight of 6-Bromo-2-methoxy-4-methylquinoline is 252.10700 . The exact mass is 250.99500 . The molecular formula is C11H10BrNO .Scientific Research Applications

Synthesis of Biologically Active Compounds

6-Bromo-2-methoxy-4-methylquinoline: serves as a key scaffold in the synthesis of a variety of biologically active compounds. Its structure is pivotal in medicinal chemistry, where it’s used to create molecules with potential therapeutic effects .

Antiviral Research

This compound has shown promise in antiviral research. It can be utilized as a starting material for synthesizing novel quinoline derivatives that exhibit antiviral properties, potentially leading to the development of new antiviral medications.

Anticancer Applications

In the realm of oncology, 6-Bromo-2-methoxy-4-methylquinoline is explored for its anticancer applications. Researchers are investigating its use in creating compounds that could inhibit the growth of cancer cells.

Development of Diagnostic Agents

The unique structure of this quinoline derivative makes it suitable for the development of diagnostic agents. It can be tagged with radioactive isotopes or fluorescent markers for imaging purposes in medical diagnostics .

Chemical Synthesis Methodology

This compound is also significant in the field of synthetic organic chemistry. It’s used to refine and develop new methodologies for chemical synthesis, contributing to more efficient and environmentally friendly processes .

Material Science Research

In material science, 6-Bromo-2-methoxy-4-methylquinoline can be employed in the synthesis of organic materials with specific electronic or photonic properties, which are useful in creating advanced materials for technology applications .

Agricultural Chemistry

There’s potential for this compound in agricultural chemistry, where it could be used to synthesize new pesticides or herbicides with improved safety profiles and effectiveness .

Environmental Studies

Lastly, 6-Bromo-2-methoxy-4-methylquinoline may find applications in environmental studies. Its derivatives could be used to detect or neutralize pollutants, aiding in environmental monitoring and cleanup efforts .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-Bromo-2-methoxy-4-methylquinoline can be influenced by various environmental factors . These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues.

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-bromo-2-methoxy-4-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-11(14-2)13-10-4-3-8(12)6-9(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIMTGNHIFFBGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674993 |

Source

|

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methoxy-4-methylquinoline | |

CAS RN |

1187386-12-4 |

Source

|

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride](/img/structure/B1373217.png)

![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)

![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)